Hexadeca-2,9-dienoic acid
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Overview
Description
Hexadeca-2,9-dienoic acid is a long-chain fatty acid characterized by the presence of two double bonds located at positions 2 and 9. It is a hydrophobic molecule, practically insoluble in water, and relatively neutral in nature .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexadeca-2,9-dienoic acid can be synthesized through various organic synthesis methods. One common approach involves the use of dienedioic acid as a building block via directed Heck-decarboxylate coupling . This method is advantageous due to its broad substrate scope, good functional group tolerance, and the ability to introduce different moieties to both sides of the molecule.
Industrial Production Methods: Industrial production of this compound typically involves large-scale organic synthesis techniques. The use of commercially available and environmentally friendly compounds as starting materials is preferred to ensure sustainability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: Hexadeca-2,9-dienoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed to reduce the compound.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles to replace specific functional groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes .
Scientific Research Applications
Hexadeca-2,9-dienoic acid has a wide range of scientific research applications across various fields:
Biology: The compound is studied for its role in biological processes and its potential as a bioactive molecule.
Mechanism of Action
The mechanism of action of hexadeca-2,9-dienoic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as a ligand for certain receptors or enzymes, modulating their activity and influencing cellular processes. Detailed studies on its mechanism of action are ongoing to fully understand its effects at the molecular level .
Comparison with Similar Compounds
Hexadeca-2,9-dienoic acid can be compared with other similar long-chain fatty acids, such as:
9,12-Hexadecadienoic acid: This compound has double bonds at positions 9 and 12 and is also a long-chain fatty acid.
3Z,9Z-Hexadecadienoic acid: This variant has double bonds at positions 3 and 9.
Uniqueness: this compound is unique due to its specific double bond positions, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications in various scientific and industrial fields .
Properties
IUPAC Name |
hexadeca-2,9-dienoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h7-8,14-15H,2-6,9-13H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTGQXJZTUDQGRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CCCCCCC=CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70771553 |
Source
|
Record name | Hexadeca-2,9-dienoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70771553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143746-81-0 |
Source
|
Record name | Hexadeca-2,9-dienoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70771553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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